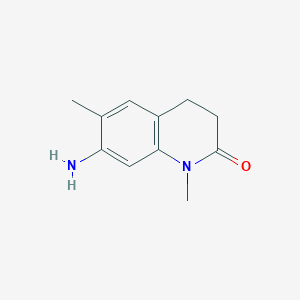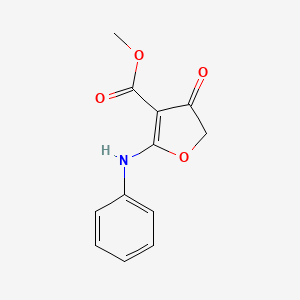
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one
Übersicht
Beschreibung
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one typically involves the reaction of appropriate aniline derivatives with ketones under acidic conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method involves the reaction of anthranilic acid derivatives with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antimalarial, and antitumor activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits carbonic anhydrase enzymes, which play a role in various physiological processes such as acid-base balance and ion exchange . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-amino-3,4-dihydroquinolin-2-one: Shares a similar core structure but lacks the 1,6-dimethyl groups.
8-hydroxy-3,4-dihydroquinolin-2-one: Contains a hydroxyl group at the 8-position.
3,4-dihydro-1H-quinolin-2-one: Lacks the amino and methyl groups.
Uniqueness
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is unique due to the presence of both amino and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-8-3-4-11(14)13(2)10(8)6-9(7)12/h5-6H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
WLPKSJCRFSDGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1N)N(C(=O)CC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)

![Silane, tris(1-methylethyl)[(2-methyl-3-furanyl)methoxy]-](/img/structure/B8605686.png)







![3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8605746.png)

